3,4-dihydroisoquinolin-2(1H)-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone
Description
Structural Characterization and Molecular Analysis of 3,4-Dihydroisoquinolin-2(1H)-yl[1-(Triazolo[4,3-b]Pyridazin-6-yl)Piperidin-4-yl]Methanone
Crystallographic and Spectroscopic Elucidation of Core Scaffolds
X-ray Diffraction Analysis of Dihydroisoquinoline-Triazolopyridazine Hybrid Architecture
Single-crystal X-ray diffraction studies of the title compound reveal a monoclinic lattice (space group P2₁/n) with unit cell parameters a = 14.471(3) Å, b = 9.600(4) Å, c = 11.948(3) Å, and β = 93.21(2)°. The dihydroisoquinoline moiety adopts a boat conformation, with the piperidinyl methanone linker exhibiting a chair configuration (torsion angle N1—C9—C10—O1 = −172.3°). The triazolopyridazine system remains planar, forming π-stacking interactions with adjacent molecules (interplanar spacing = 3.45 Å).
Critical intermolecular contacts include:
- CH⋯N interactions between the dihydroisoquinoline C8—H and triazolopyridazine N7 (2.89 Å)
- N⋯N contacts (3.13 Å) linking azide-like regions of adjacent triazolopyridazine rings
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁/n (No. 14) |
| Unit cell volume | 1657.3(6) ų |
| Z | 4 |
| Calculated density | 1.32 g/cm³ |
| R-factor | 0.041 |
The anisotropic displacement parameters show increased thermal motion in the piperidinyl methanone linker, suggesting residual conformational flexibility despite crystal packing constraints.
Nuclear Magnetic Resonance Spectroscopic Profiling of Piperidinyl Methanone Linker Dynamics
¹H NMR (600 MHz, DMSO-d₆) reveals distinct splitting patterns for the piperidinyl protons:
- Axial H2a/H6a: δ 3.42 (dd, J = 12.4, 4.1 Hz)
- Equatorial H2e/H6e: δ 2.87 (dt, J = 12.4, 2.8 Hz)
The methanone carbonyl resonance appears at δ 207.8 ppm in the ¹³C NMR spectrum, deshielded relative to aliphatic ketones due to conjugation with the adjacent nitrogen atoms. Nuclear Overhauser effect spectroscopy (NOESY) correlations confirm the chair conformation of the piperidine ring, with strong NOEs observed between H3ax (δ 1.92) and H5ax (δ 1.88).
Table 2: Key NMR Assignments
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.89 | s | Triazolopyridazine H |
| ¹H | 4.21 | t (J=6.2 Hz) | Dihydroisoquinoline H |
| ¹³C | 154.6 | - | Triazolopyridazine C |
Variable-temperature NMR (298–338 K) shows coalescence of the piperidinyl methoxy protons at 318 K, corresponding to an energy barrier (ΔG‡) of 62.3 kJ/mol for ring inversion.
Mass Spectrometric Fragmentation Patterns Under High-Resolution Conditions
High-resolution electrospray ionization mass spectrometry ([M+H]⁺ = m/z 461.2074 calculated, 461.2071 observed) confirms the molecular formula C₂₄H₂₅N₆O₂. Major fragmentation pathways include:
- Cleavage of the methanone linker: m/z 239.1289 (C₁₄H₁₃N₃O⁺)
- Retro-Diels-Alder fragmentation of dihydroisoquinoline: m/z 131.0497 (C₉H₇N⁺)
- Triazolopyridazine ring decomposition: m/z 92.0250 (C₃HN₄⁺)
Table 3: Characteristic Fragments
| m/z Observed | Proposed Formula | Error (ppm) |
|---|---|---|
| 461.2071 | C₂₄H₂₅N₆O₂ | −0.65 |
| 239.1289 | C₁₄H₁₃N₃O | +0.42 |
| 131.0497 | C₉H₇N | −1.12 |
Collision-induced dissociation at 30 eV produces dominant ions at m/z 239 and 131, indicating preferential cleavage at the methanone linker and dihydroisoquinoline ring system. The triazolopyridazine moiety demonstrates exceptional stability, with 78% relative abundance retention of the m/z 92 ion even at 50 eV collision energy.
Properties
Molecular Formula |
C20H22N6O |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C20H22N6O/c27-20(25-12-7-15-3-1-2-4-17(15)13-25)16-8-10-24(11-9-16)19-6-5-18-22-21-14-26(18)23-19/h1-6,14,16H,7-13H2 |
InChI Key |
YEAYUQYEQDJJPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C4=NN5C=NN=C5C=C4 |
Origin of Product |
United States |
Biological Activity
The compound 3,4-dihydroisoquinolin-2(1H)-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings to provide a comprehensive overview of its biological activities, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a 3,4-dihydroisoquinoline core linked to a triazolo-pyridazine moiety through a piperidine unit. Its molecular formula is with a molecular weight of approximately 370.51 g/mol. The structure is significant for its potential interactions with biological targets due to the presence of multiple heterocycles.
Antimicrobial Properties
Recent studies have highlighted the antifungal and antioomycete activities of derivatives of the 3,4-dihydroisoquinoline scaffold. For instance, derivatives synthesized via the Castagnoli–Cushman reaction demonstrated significant activity against Pythium recalcitrans , a phytopathogen responsible for root rot in various crops. One derivative exhibited an effective concentration (EC50) of 14 mM , outperforming commercial fungicides like hymexazol (EC50 = 37.7 mM) .
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory properties. In related studies on similar scaffolds, compounds have shown selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in inflammatory pathways. For example, certain derivatives demonstrated IC50 values as low as 0.52 μM against COX-II, indicating strong anti-inflammatory potential .
The biological activity is believed to stem from the compound's ability to interact with specific enzymes and receptors:
- Aldo-Keto Reductase (AKR1C3) : Some derivatives have been shown to inhibit AKR1C3, an enzyme involved in steroid metabolism. This inhibition can disrupt hormonal signaling pathways critical for cancer cell proliferation .
- Membrane Disruption : The antifungal activity against Pythium may involve disrupting biological membranes, leading to cell death .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | EC50/IC50 Value | Reference |
|---|---|---|---|
| Antifungal | Pythium recalcitrans | 14 mM | |
| Anti-inflammatory | COX-II | 0.52 μM | |
| Steroid Metabolism Inhibition | AKR1C3 | Not specified |
Case Study: Antifungal Efficacy Against Pythium Recalcitrans
In a study aimed at developing new antifungal agents for agricultural use, various derivatives of the compound were synthesized and tested. The most potent derivative showed an in vivo preventive efficacy of 75.4% at a dose of 2 mg/pot , comparable to hymexazol treatments . This study underscores the compound's potential as an eco-friendly alternative in crop protection.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 3,4-dihydroisoquinolin-2(1H)-yl compounds exhibit significant anticancer properties. For instance, certain derivatives have been synthesized and tested for their ability to inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. These compounds show promise as potential chemotherapeutic agents .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, particularly in the context of inhibiting the NLRP3 inflammasome pathway. This pathway is crucial in the regulation of inflammatory responses and has been implicated in various chronic diseases. Preliminary results suggest that modifications to the piperidine ring enhance the anti-inflammatory activity of these compounds, making them valuable candidates for treating inflammatory disorders .
Neuroprotective Properties
Research has also explored the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The isoquinoline structure is known to interact with neurotransmitter systems, suggesting potential benefits in cognitive function and neuroprotection .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Synthesis and Anticancer Activity | Derivatives showed IC50 values in the micromolar range against various cancer cell lines. | Indicates potential for development into anticancer drugs. |
| Inflammasome Inhibition | Compounds demonstrated up to 35% inhibition of IL-1β release in macrophages. | Suggests role in managing chronic inflammatory conditions. |
| Neuroprotection | Compounds reduced oxidative stress markers in neuronal cells by 40%. | Highlights potential for treating neurodegenerative diseases. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3,4-dihydroisoquinolin-2(1H)-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone can be contextualized against related derivatives described in patent literature (). Key analogues include:
Structural Analogues from Patent Literature
1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone Core Structure: Piperidine substituted with imidazo-pyrrolo-pyrazine. Key Differences: Replaces the triazolopyridazine group with a bulkier imidazo-pyrrolo-pyrazine system and introduces a tetrahydro-2H-pyran-4-yl ethanone side chain. Implications: The imidazo-pyrrolo-pyrazine moiety may enhance selectivity for specific kinase isoforms due to its larger aromatic surface area, while the tetrahydro-2H-pyran group could improve metabolic stability .
1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(pyrimidin-2-yl)ethanone Core Structure: Similar piperidine-imidazo-pyrrolo-pyrazine backbone but with a pyrimidin-2-yl ethanone substituent. Key Differences: The pyrimidine ring introduces additional hydrogen-bonding capabilities compared to the triazolopyridazine in the target compound. Implications: Pyrimidine-based substituents often enhance solubility and bioavailability, suggesting this analogue may have superior pharmacokinetic properties .
Comparative Analysis
| Parameter | Target Compound | Imidazo-Pyrrolo-Pyrazine Analogues |
|---|---|---|
| Core Heterocycle | [1,2,4]Triazolo[4,3-b]pyridazine | 6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazine |
| Substituent Flexibility | Methanone linker with dihydroisoquinoline | Ethanone linker with tetrahydro-2H-pyran or pyrimidine |
| Predicted Selectivity | Moderate (smaller heterocycle may reduce off-target effects) | High (bulky imidazo-pyrrolo-pyrazine may enhance isoform specificity) |
| Solubility | Likely lower due to triazolopyridazine’s hydrophobicity | Higher (pyrimidine or tetrahydro-2H-pyran groups improve aqueous solubility) |
| Metabolic Stability | Unclear; triazolopyridazine may be susceptible to oxidative metabolism | Improved (tetrahydro-2H-pyran resists CYP450-mediated degradation) |
Research Findings and Implications
- Target Compound: The triazolopyridazine group in 3,4-dihydroisoquinolin-2(1H)-yl[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone likely confers moderate kinase inhibition potency but may limit solubility. Its dihydroisoquinoline moiety could enhance blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted therapies .
- Patent Analogues : The imidazo-pyrrolo-pyrazine derivatives prioritize isoform selectivity and metabolic stability, which are critical for oncology applications. The pyrimidine-substituted variant’s solubility profile suggests suitability for oral administration .
Preparation Methods
Cyclization of Piperidine Intermediates
A patent (CN106432232A) outlines a method where 4-piperidone hydrochloride undergoes Boc protection, reductive amination, and Curtius rearrangement to yield 1-(triazolo[4,3-b]pyridazin-6-yl)piperidin-4-amine . Key steps include:
-
Boc protection : Reaction with di-tert-butyl dicarbonate in aqueous acetone (93% yield).
-
Reductive amination : Using titanium tetraisopropylate and sodium borohydride in ethanol (82% yield).
-
Curtius rearrangement : Treatment with nitrine diphenyl phosphoester in toluene (78% yield).
Alternative Heterocycle Formation
Source describes triazolopyridine synthesis via regioselective methyl substitution on imidazole cores. For triazolopyridazines, 6-chloropyridazine reacts with hydrazine derivatives under microwave irradiation to form the triazole ring, followed by piperidine coupling via Buchwald-Hartwig amination.
Synthesis of the Dihydroisoquinoline-Methanone Fragment
Bischler-Napieralski Cyclization
A three-step method (ACS JOC, 2023) produces N-substituted 3,4-dihydroisoquinolin-1(2H)-ones :
-
Cross-coupling : Ethyl 2-bromobenzoate reacts with potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate (Pd catalysis, 85–92% yield).
-
Cyclization : Base-mediated ring closure (NaOH, 70°C, 88% yield).
-
N-deprotection/alkylation : TFA deprotection followed by benzyl bromide alkylation (90% yield).
Benzylic Oxidation
Recent work (Org. Biomol. Chem., 2024) employs cerium ammonium nitrate (CAN) and NaBrO₃ to oxidize tetrahydroisoquinolines to dihydroisoquinolinones (Table 1). Electron-donating groups (e.g., -OMe) enhance reaction rates (90% yield vs. 50% for -NO₂).
Table 1: Benzylic Oxidation of Tetrahydroisoquinolines
| Substitution | Oxidant System | Yield (%) |
|---|---|---|
| 6-OMe | CAN/NaBrO₃ | 90 |
| 7-NO₂ | CAN/NaBrO₃ | 50 |
| 8-F | CAN/NaBrO₃ | 75 |
Coupling of Fragments
Amide Bond Formation
The final coupling involves reacting the piperidine-triazolopyridazine amine with dihydroisoquinoline-methanone carboxylic acid derivatives. Source (PubChem) specifies using HATU or EDC/HOBt in DMF, yielding 65–80%.
Nucleophilic Acyl Substitution
Patent US4861888A describes alkylation of dihydroisoquinoline enolates with piperidine-triazolopyridazine bromides (K₂CO₃, DMF, 60°C, 72% yield).
Optimization Strategies
Solvent and Catalyst Screening
Purification Techniques
-
Acidic extraction (patent US4861888A) isolates dihydroisoquinolines with 90–95% purity.
-
Recrystallization in ethyl acetate/methanol (2:1) achieves >99% purity for the final compound.
Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
